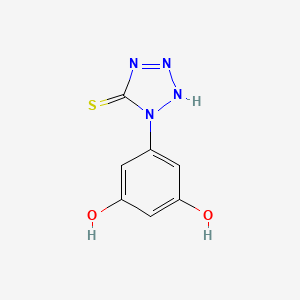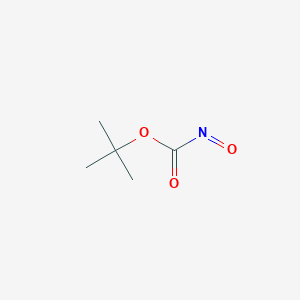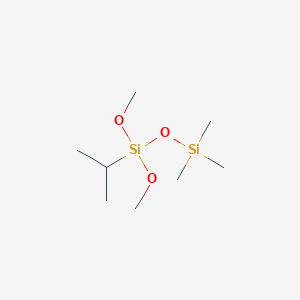
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is an organosilicon compound with the molecular formula C8H22O3Si2. It is a colorless liquid known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the disiloxane family, characterized by the presence of silicon-oxygen-silicon (Si-O-Si) bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane typically involves the reaction of trimethylchlorosilane with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
(CH3)3SiCl+(CH3)2CHOH→(CH3)3SiOCH(CH3)2+HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the chlorosilane. The product is then purified through distillation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted disiloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a component in the synthesis of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve adhesion and compatibility between different materials.
Mécanisme D'action
The mechanism of action of 1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane involves the interaction of its silicon-oxygen-silicon (Si-O-Si) bonds with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, enhancing the properties of the materials it is incorporated into. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane networks.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Triethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane: Similar in structure but with ethoxy groups instead of methoxy groups.
1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane: Contains two methoxy groups and four methyl groups.
1,1,1-Triethyl-3,3,3-trimethyldisiloxane: Contains ethyl groups instead of methoxy groups.
Uniqueness
1,1-Dimethoxy-3,3,3-trimethyl-1-(propan-2-yl)disiloxane is unique due to its specific combination of methoxy and isopropyl groups, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
141192-68-9 |
|---|---|
Formule moléculaire |
C8H22O3Si2 |
Poids moléculaire |
222.43 g/mol |
Nom IUPAC |
dimethoxy-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C8H22O3Si2/c1-8(2)13(9-3,10-4)11-12(5,6)7/h8H,1-7H3 |
Clé InChI |
VXNHXADQZGGHMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](OC)(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
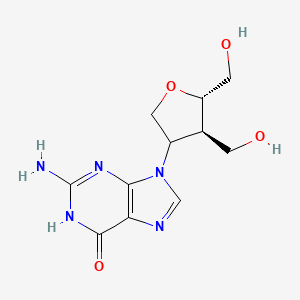

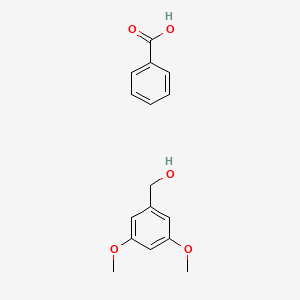
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
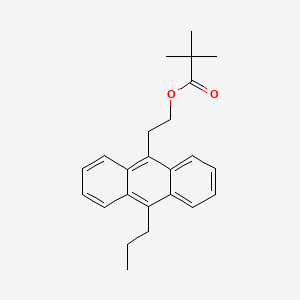

![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
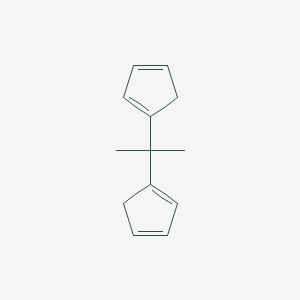


![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
